molecular formula C19H16ClN3O4S B11251315 1-(3-chlorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide

1-(3-chlorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11251315
M. Wt: 417.9 g/mol
InChI Key: GVCAKLNTXLVXAM-UHFFFAOYSA-N
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Description

“Compound X” , is a complex organic molecule with a fascinating structure. It combines a dihydropyridine core with a sulfonamide group and a chlorobenzyl substituent. Let’s explore its synthesis, reactivity, and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common approach involves the Suzuki–Miyaura coupling reaction, which joins aryl halides (such as chlorobenzyl) with boronic acids (such as phenylboronic acid) to form carbon–carbon bonds . Phenylboronic acid (PhB(OH)₂) serves as a key reagent in this process . The overall synthetic pathway includes:

    Borylation: Phenylboronic acid reacts with the chlorobenzyl halide, yielding an arylboronate intermediate.

    Cross-Coupling: The arylboronate intermediate undergoes Suzuki–Miyaura coupling with the dihydropyridine derivative, forming Compound X.

Industrial Production: The industrial-scale production of Compound X involves optimization of reaction conditions, catalysts, and purification methods. Researchers have developed efficient protocols to ensure high yields and purity.

Chemical Reactions Analysis

Reactivity: Compound X participates in various chemical reactions:

    Oxidation: It can be oxidized to form related pyridine derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding dihydropyridine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Boronic Acids: Phenylboronic acid (PhB(OH)₂) is crucial for the Suzuki–Miyaura coupling.

    Halides: Chlorobenzyl halides serve as electrophiles.

    Catalysts: Palladium-based catalysts facilitate cross-coupling reactions.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemistry: Used as a building block for more complex molecules.

    Industry: Employed in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its sulfamoylphenyl moiety and chlorobenzyl substituent. Similar compounds include other dihydropyridines and sulfonamides used in medicinal chemistry.

Properties

Molecular Formula

C19H16ClN3O4S

Molecular Weight

417.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O4S/c20-15-3-1-2-13(10-15)11-23-12-14(4-9-18(23)24)19(25)22-16-5-7-17(8-6-16)28(21,26)27/h1-10,12H,11H2,(H,22,25)(H2,21,26,27)

InChI Key

GVCAKLNTXLVXAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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